Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]-
Overview
Description
Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as an impurity in Rivaroxaban, a novel antithrombotic agent that acts as a direct FXa inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- involves multiple steps. One common method includes the reaction of 4-(4-pyridinyl)benzaldehyde with (S)-glycidyl butyrate to form an intermediate, which is then reacted with acetamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.
Biology: Studied for its biological activity and potential therapeutic effects.
Medicine: Investigated for its role in anticoagulant therapies due to its structural similarity to Rivaroxaban.
Industry: Utilized in the development of new chemical entities and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- involves its interaction with specific molecular targets. It acts as an inhibitor of Factor Xa, a key enzyme in the coagulation cascade. By inhibiting Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots .
Comparison with Similar Compounds
Similar Compounds
Rivaroxaban: A direct FXa inhibitor with a similar structure.
Apixaban: Another FXa inhibitor used as an anticoagulant.
Edoxaban: Similar in function and used for preventing stroke and systemic embolism.
Uniqueness
Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its role as an impurity in Rivaroxaban highlights its relevance in quality control and pharmaceutical research .
Properties
IUPAC Name |
N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-12(21)19-10-16-11-20(17(22)23-16)15-4-2-13(3-5-15)14-6-8-18-9-7-14/h2-9,16H,10-11H2,1H3,(H,19,21)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUSJGSEEOKKNJ-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30926103 | |
Record name | N-({2-Oxo-3-[4-(pyridin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30926103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128311-86-4 | |
Record name | E 3709 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128311864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-({2-Oxo-3-[4-(pyridin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30926103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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